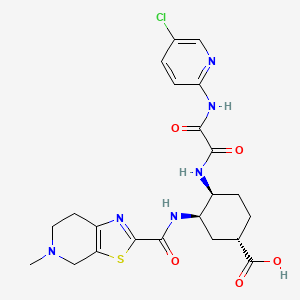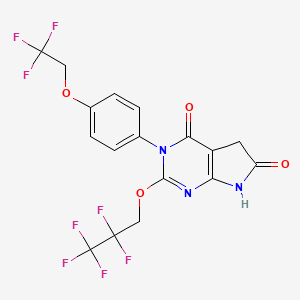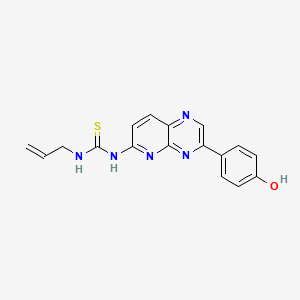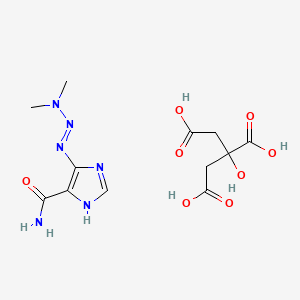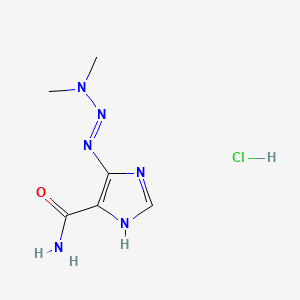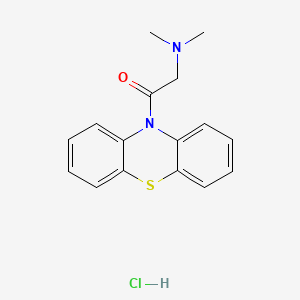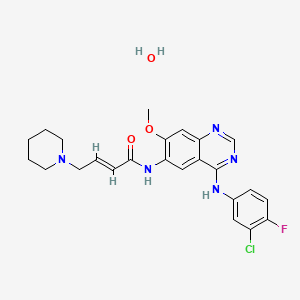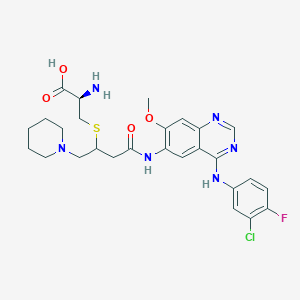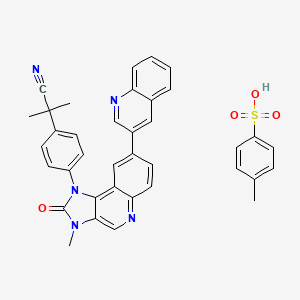
DC661
描述
DC661 是一种有效的棕榈酰蛋白硫酯酶 1 (PPT1) 抑制剂,在自噬过程中起着至关重要的作用。它是一种抗溶酶体剂,并已显示出显著的抗癌活性。该化合物在酸化溶酶体和抑制自噬方面特别有效,使其成为癌症研究中宝贵的工具 .
科学研究应用
DC661 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
癌症研究: this compound 用于研究自噬抑制及其对肿瘤生长的影响。 .
作用机制
DC661 通过抑制 PPT1 的活性发挥其作用,PPT1 是一种参与蛋白质去棕榈酰化的酶。这种抑制作用导致溶酶体酸化和癌细胞中自噬囊泡的积累。该化合物在酸性介质中保持活性的能力使其在靶向癌细胞方面特别有效 .
生化分析
Biochemical Properties
DC661 binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM . It has been found to inhibit autophagic flux and induce apoptosis in B-RAF mutant melanoma cell lines .
Cellular Effects
This compound has been shown to have an inhibitory effect on the growth of hepatocellular carcinoma (HCC) cell lines MHCC-97H and HuH7 . It induces lysosomal lipid peroxidation and immunogenic cell death, marked by cell surface expression of calreticulin .
Molecular Mechanism
This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ) . It binds to and inhibits PPT1 activity, but only this compound maintains activity in acidic media . This suggests that this compound exerts its effects at the molecular level by binding to PPT1 and inhibiting its activity, particularly in acidic environments.
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a significant reduction in tumor volume and almost complete suppression of daily tumor growth rate
Metabolic Pathways
This compound is known to inhibit PPT1, a key enzyme involved in the process of autophagy . Autophagy is a metabolic pathway that involves the degradation and recycling of cellular components. By inhibiting PPT1, this compound disrupts this pathway and affects the metabolism of the cell.
Transport and Distribution
It is known that this compound is capable of deacidifying the lysosome , suggesting that it may be transported to and concentrated within the lysosome.
Subcellular Localization
This compound is known to localize to the lysosome, where it exerts its effects by deacidifying the lysosome and inhibiting autophagy . This suggests that this compound may be directed to the lysosome by specific targeting signals or post-translational modifications.
准备方法
合成路线和反应条件
DC661 的合成涉及对二聚体氯喹衍生物进行功能化。使用化学策略合成了一种光探针,该探针包含连接到脱硫生物素(作为亲和力柄)的连接到二苯甲酮(作为光亲和力标记)的 this compound 弹头 。详细的合成路线和反应条件通常是专有的,并且可能因特定实验室或工业装置而异。
工业生产方法
This compound 的工业生产方法尚未广泛公布,但它们通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该化合物通常以固体形式保存在 -20°C 下,最长可保存三年,或以溶液形式保存在 -80°C 下,最长可保存一年 .
化学反应分析
反应类型
DC661 会发生各种化学反应,包括:
自噬抑制: This compound 通过酸化溶酶体抑制自噬.
与 PPT1 结合: 该化合物与 PPT1 结合并抑制其活性,PPT1 是一种参与去棕榈酰化过程的关键酶.
常用试剂和条件
This compound 的合成和反应中常用的试剂包括二苯甲酮、脱硫生物素以及各种溶剂,如二甲基亚砜 (DMSO)。该化合物通常溶解在 DMSO 中,浓度为 62.5 mg/mL (113.11 mM) .
主要形成的产物
This compound 反应中形成的主要产物通常与其对 PPT1 和自噬的抑制作用有关。这些反应导致癌细胞中自噬囊泡的积累,从而导致肿瘤生长受损 .
相似化合物的比较
DC661 在抑制自噬的能力方面是独一无二的,它比其他氯喹衍生物(如羟氯喹和 Lys05)更有效。类似的化合物包括:
羟氯喹 (HCQ): 一种较弱的自噬抑制剂,通常用于临床环境.
Lys05: 另一种氯喹衍生物,可抑制自噬,但效果不如 this compound.
GNS561: 一种靶向溶酶体自噬的化合物,在癌症治疗中显示出希望.
属性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DC661?
A: this compound, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]
Q2: How does this compound's structure contribute to its activity?
A: this compound is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that this compound forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []
Q3: What are the implications of PPT1 inhibition in cancer?
A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of this compound treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and this compound serves as a potent inhibitor of this target.
Q4: How does this compound affect the tumor microenvironment?
A: this compound treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, this compound treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []
Q5: Can this compound enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that this compound can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of this compound and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to this compound's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []
Q6: What are the potential limitations of this compound as a cancer therapy?
A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including this compound, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []
Q7: Are there strategies to overcome resistance to this compound?
A: Combining this compound with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with this compound alone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


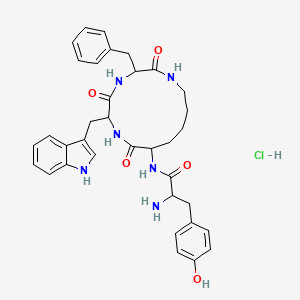

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)
